molecular formula C11H24N2 B1464347 1-(2-Ethylbutyl)piperidin-3-amine CAS No. 1248123-30-9

1-(2-Ethylbutyl)piperidin-3-amine

Cat. No.: B1464347
CAS No.: 1248123-30-9
M. Wt: 184.32 g/mol
InChI Key: YNUUEYGBKNCJDR-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Biochemical Analysis

Biochemical Properties

1-(2-Ethylbutyl)piperidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, are known to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine . This interaction can lead to the inhibition of cholinesterase activity, thereby affecting neurotransmission. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit anti-inflammatory and antioxidant effects, which can impact cellular health and function . The compound may also affect cell proliferation and apoptosis, thereby influencing tissue homeostasis and repair mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and receptors, resulting in either inhibition or activation of their activity. For instance, the inhibition of cholinesterase enzymes by this compound can lead to increased levels of acetylcholine, enhancing cholinergic signaling . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects are often observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive mechanisms, influencing its localization and accumulation . Binding proteins may facilitate the distribution of this compound to specific tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-ethylbutyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-10(4-2)8-13-7-5-6-11(12)9-13/h10-11H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUUEYGBKNCJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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